molecular formula C12H14N2O3S B2592369 N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide CAS No. 2175508-06-0

N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide

Cat. No.: B2592369
CAS No.: 2175508-06-0
M. Wt: 266.32
InChI Key: LQKHVSNQPMBBRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various methods. One notable approach is the acid-catalyzed synthesis , which yields bioactive derivatives. For instance, researchers have employed a one-pot mechanism to form 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones from 2-chloro quinoline-3-carbaldehyde, aniline, and thioglycolic acid using a β-cyclodextrin-SO3H catalyst .


Molecular Structure Analysis

The compound’s molecular structure consists of a thiazolidine ring with a phenyl group attached. The presence of sulfur enhances its pharmacological properties .

Future Directions

: ChemicalBook: N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide : Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry, 378(34). DOI: 10.1007/s41061-020-0298-4

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h2-3,5-6,9H,1,4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKHVSNQPMBBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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